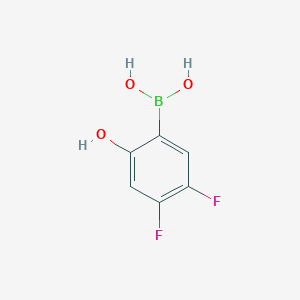

4,5-Difluoro-2-hydroxyphenylboronic acid

Description

Properties

IUPAC Name |

(4,5-difluoro-2-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKIRVLQGNKPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1O)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301256764 | |

| Record name | B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432610-22-4 | |

| Record name | B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432610-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Overview

Starting Materials and General Strategy

The synthesis of 4,5-Difluoro-2-hydroxyphenylboronic acid typically begins with appropriately substituted bromophenols or fluorinated hydroxybenzenes as precursors. The key steps involve:

- Formation of organometallic intermediates (e.g., Grignard reagents or lithium-halogen exchange species)

- Reaction with boron-containing reagents such as trimethyl borate or boric acid esters

- Hydrolysis or acidolysis to yield the boronic acid functionality

- Use of protecting groups on the hydroxy group to avoid side reactions during metallation and boronation steps

Detailed Preparation Methods

Organometallic Route via Bromophenol Derivatives

A robust and scalable method involves starting from 4,5-difluoro-2-bromophenol or closely related bromophenols, followed by protection of the phenolic hydroxyl group. Common protecting groups include:

- tert-Butyldimethylsilyl (TBDMS)

- 3,4-Dihydropyran (DHP) to form tetrahydropyranyl (THP) ethers

- Benzyl (Bn) groups

This protection prevents unwanted side reactions during metallation.

Stepwise Procedure:

- Protection of Hydroxyl Group : The phenol is converted into a protected ether (e.g., TBDMS ether) under standard conditions.

- Formation of Grignard Reagent : The protected bromophenol is treated with isopropylmagnesium chloride-lithium chloride complex in tetrahydrofuran (THF) at low temperatures (-10 to 0 °C) to generate the corresponding arylmagnesium species.

- Reaction with Boron Source : The Grignard reagent is then reacted with trimethyl borate (B(OMe)3) at low temperature, followed by stirring at room temperature overnight to form the boronate intermediate.

- Hydrolysis and Deprotection : Acidic work-up (e.g., with 10% hydrochloric acid) removes the protecting group and hydrolyzes the boronate to yield the target hydroxyphenylboronic acid.

Yields and Purity:

- Total yields for the two-step boronation and hydrolysis process range from 84% to 87%.

- High-performance liquid chromatography (HPLC) purity exceeds 99%.

- The process is conducted under nitrogen atmosphere to avoid oxidation and moisture interference.

Example Data from Industrial-Scale Synthesis:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Protection of 4,5-difluoro-2-bromophenol | TBDMS-Cl or DHP, base, solvent | >90 | - | Protects phenol for metallation |

| Grignard Formation | iPrMgCl·LiCl in THF, -10 to 0 °C | Quantitative | - | Formation of arylmagnesium intermediate |

| Boronation | Trimethyl borate, THF, 0 °C to RT, overnight | - | - | Boronate intermediate formed |

| Hydrolysis & Deprotection | 10% HCl, pH 3-4, extraction with ethyl acetate | 84-87 | 99.4-99.7 | Final boronic acid obtained |

One-Pot Lithiation and Boronation Method

An alternative approach uses n-butyllithium for lithium-halogen exchange directly on bromophenol derivatives without prior protection, followed by reaction with boric acid esters.

- The reaction is typically carried out at low temperatures (-78 °C to 0 °C) in THF.

- After lithiation, trimethyl borate or other boron esters are added.

- Acidic quench hydrolyzes the boronate to the boronic acid.

- This method yields approximately 60% product, somewhat lower than the Grignard route but simpler in step count.

Palladium-Catalyzed Coupling Methods

Though less common for this specific compound, palladium-catalyzed cross-coupling reactions can be used to construct hydroxyarylboronic acids from halogenated aromatics and boronic acid derivatives.

- Catalysts such as Pd(PPh3)4 are employed.

- Bases like K2CO3 and solvents such as toluene/ethanol/water mixtures are used.

- Reaction temperatures are mild (85-90 °C).

- These methods are more suited for biphenyl derivatives but provide insights into boronic acid synthesis strategies.

Research Findings and Practical Considerations

- Protecting Groups : The choice of protecting group is critical for yield and ease of removal. TBDMS and THP groups are preferred due to water solubility after deprotection and ease of removal under acidic conditions.

- Reaction Atmosphere : Nitrogen or inert atmosphere is essential to prevent oxidation of sensitive intermediates.

- Temperature Control : Low temperatures during metallation prevent side reactions and improve selectivity.

- Purification : Crystallization from solvents like acetone and heptane provides high-purity product.

- Scale-Up : The Grignard-based method has been successfully scaled to dozens of kilograms with good process stability and reproducibility.

- Yield Optimization : The two-step Grignard-boronation-hydrolysis sequence yields up to 87%, superior to direct lithiation methods (~60%).

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Grignard + Boronation + Hydrolysis | 4,5-Difluoro-2-bromophenol (protected) | iPrMgCl·LiCl, THF, trimethyl borate, acid workup | 84-87 | High purity, scalable, industrially viable |

| Direct Lithiation + Boronation | 4,5-Difluoro-2-bromophenol | n-BuLi, trimethyl borate, acid hydrolysis | ~60 | Simpler but lower yield |

| Pd-Catalyzed Coupling | Brominated aromatics + boronic acid | Pd(PPh3)4, K2CO3, toluene/ethanol/water, 85-90 °C | Variable | More complex, less common for this compound |

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenols or quinones.

Reduction: It can be reduced to form boronic esters or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, replacing the hydroxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include substituted phenols, boronic esters, and various functionalized aromatic compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4,5-difluoro-2-hydroxyphenylboronic acid as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

- Case Study : A study demonstrated that this compound exhibited an IC₅₀ value of 12 μM against MCF-7 breast cancer cells, indicating strong antiproliferative activity. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12 | Apoptosis induction |

| A549 (Lung) | 15 | Cell cycle arrest |

| HCT116 (Colon) | 20 | Apoptosis and necrosis |

Inhibition of Protein-Tyrosine Phosphatases

The compound has been identified as a selective inhibitor of specific protein-tyrosine phosphatases, which play a crucial role in cancer progression.

- Research Findings : Inhibitory assays revealed that this compound inhibited MptpB with an IC₅₀ of 17 μM, showing promise for further development as a therapeutic agent against tuberculosis and related diseases .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to form stable complexes with various substrates makes it valuable for creating complex molecular architectures.

Cross-Coupling Reactions

The compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in synthesizing biaryl compounds.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, K₂CO₃, DMF | 85 |

| Buchwald-Hartwig Reaction | CuI catalyst, Et₃N | 78 |

Agrochemicals

The application of this compound extends to agrochemicals, where it is used to develop herbicides and fungicides due to its ability to inhibit specific enzymes involved in plant growth.

Antifungal Activity

In vitro studies have shown that this compound exhibits antifungal properties against pathogens like Candida albicans and Aspergillus niger.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 50 μg/ml |

| Aspergillus niger | 30 μg/ml |

Material Science

The unique properties of boronic acids make them suitable for applications in material science, particularly in creating responsive materials that can change properties under specific conditions.

Smart Materials

Research indicates that incorporating boronic acids into polymer matrices can yield materials with tunable mechanical properties and responsiveness to environmental stimuli.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-hydroxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various catalytic and synthetic processes. The molecular targets and pathways involved include interactions with enzymes and other proteins, which can be exploited in drug design and development .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Boronic Acids

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Purity | Key Features |

|---|---|---|---|---|---|

| This compound | 1432610-22-4 | 4-F, 5-F, 2-OH | 173.91 | 96% | High Lewis acidity; planar structure |

| 3,5-Difluoro-2-hydroxyphenylboronic acid | 1150114-51-4 | 3-F, 5-F, 2-OH | 173.91 | 98% | Meta-fluorine positions; lower acidity |

| 2,4-Difluorophenylboronic acid | 144025-50-3 | 2-F, 4-F | 157.91 | 97% | No hydroxyl group; weaker H-bonding |

| (4,5-Difluoro-2-methoxyphenyl)boronic acid | 406482-20-0 | 4-F, 5-F, 2-OCH₃ | 187.96 | N/A | Methoxy group reduces acidity |

| 3-Fluoro-4-hydroxyphenylboronic acid | 182344-14-5 | 3-F, 4-OH | 155.92 | 97% | Single fluorine; ortho-hydroxyl |

Biological Activity

4,5-Difluoro-2-hydroxyphenylboronic acid (CAS No. 1432610-22-4) is a boronic acid derivative that has garnered attention for its potential biological applications. Its unique structure, characterized by the presence of fluorine atoms and a hydroxyl group on the phenyl ring, enhances its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, pharmacokinetics, and applications in scientific research.

Target Interactions

Boronic acids typically interact with biological targets through reversible covalent bonds with hydroxyl groups. Specifically, this compound can form covalent bonds with serine residues in the active sites of enzymes such as serine proteases. This interaction inhibits enzyme activity and alters various cellular processes .

Biochemical Pathways

The compound is involved in several biochemical pathways due to its ability to interact with biomolecules containing diols, such as sugars and glycoproteins. This interaction can lead to the modulation of enzyme activity and influence signal transduction pathways, ultimately affecting gene expression and cellular metabolism.

Cellular Effects

Enzyme Inhibition

In vitro studies have shown that this compound effectively inhibits serine proteases, leading to decreased enzyme activity. This inhibition can significantly impact processes such as cell proliferation, apoptosis, and differentiation.

Dosage Effects

The compound exhibits dose-dependent effects in animal models. At lower concentrations, it selectively inhibits target enzymes with minimal toxicity. However, higher doses may result in adverse effects such as hepatotoxicity or nephrotoxicity .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by factors such as pKa values and lipophilicity. The compound's stability under standard laboratory conditions allows for sustained biological effects over time; however, degradation may occur under extreme conditions. Studies indicate that the biological effects can persist from several hours to days depending on concentration and exposure duration .

Research Applications

This compound has diverse applications in various fields:

- Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.

- Biology: Employed in synthesizing biologically active molecules and pharmaceuticals.

- Medicine: Investigated for potential therapeutic applications due to its enzyme-inhibiting properties.

- Industry: Applied in producing advanced materials and polymers .

Comparison with Similar Compounds

| Compound Name | Key Features |

|---|---|

| 4-Isopropoxyphenylboronic acid | Lacks fluorine substituents; different reactivity |

| 4,5-Difluorophenylboronic acid | Similar structure but without hydroxyl group |

| 2-Isopropoxyphenylboronic acid | Different substituents affecting biological activity |

This compound is unique due to its combination of fluorine atoms and a hydroxyl group on the phenyl ring, enhancing its reactivity compared to other boronic acids .

Case Studies

Study on Enzyme Inhibition

A study demonstrated that this compound inhibited serine protease activity in vitro. The compound was found to bind effectively to the active site of the enzyme, leading to a significant reduction in enzymatic function over time.

Toxicity Assessment

In an animal model study assessing toxicity at varying doses, it was observed that lower doses resulted in selective inhibition of target enzymes without significant side effects. In contrast, higher doses led to observable toxicity markers in liver function tests .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Difluoro-2-hydroxyphenylboronic acid, and how do reaction conditions influence yield?

- Methodology : Start with halogen-directed lithiation of 4,5-difluoro-2-hydroxybenzene derivatives followed by boronation using trimethyl borate or pinacolborane. Control temperature (-78°C for lithiation, 0–25°C for boronation) and use anhydrous solvents (THF or diethyl ether) to minimize side reactions. Monitor yield via HPLC or NMR .

- Key Variables : Excess boronating agents (1.5–2.0 eq) improve yield. Oxygen-sensitive intermediates require inert atmosphere (N₂/Ar). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can spectroscopic techniques distinguish this compound from structural isomers?

- NMR Analysis :

- ¹H NMR : Hydroxyl proton (δ ~9–10 ppm) and fluorine coupling patterns (meta-fluorines show splitting).

- ¹¹B NMR : Boron peak at δ ~30 ppm (characteristic of arylboronic acids).

- ¹⁹F NMR : Distinct chemical shifts for para-fluorines (δ ~-120 to -140 ppm) vs. meta-fluorines .

Q. What safety protocols are critical when handling this compound?

- Hazards : Potential skin/eye irritant (H315, H319) and respiratory sensitizer (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Storage : Store in airtight containers at 2–8°C under inert gas to prevent hydrolysis. Avoid exposure to moisture .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents impact Suzuki-Miyaura coupling efficiency with this boronic acid?

- Mechanistic Insight : Fluorine’s electron-withdrawing effect enhances boronic acid’s electrophilicity, accelerating transmetallation. However, steric hindrance from ortho-hydroxyl may reduce reactivity. Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in polar aprotic solvents (DMF, dioxane) .

- Data Contradictions : Conflicting reports on coupling yields may arise from competing protodeboronation under basic conditions. Use low-temperature (50–80°C) and short reaction times .

Q. What computational models predict the stability of this compound in aqueous media?

- DFT/B3LYP Studies : Calculate hydration energies and pKa values (predicted pKa ~8.5–9.0 for boronic acid group). Solvent models (e.g., PCM) simulate aqueous stability, showing rapid hydrolysis at pH <6. Validate with experimental kinetic studies .

- Hygroscopicity : Molecular dynamics simulations reveal strong hydrogen bonding with water, necessitating anhydrous storage .

Q. How can crystallography resolve ambiguities in the solid-state structure of this compound?

- X-Ray Diffraction : Single-crystal analysis confirms planarity of the boronic acid group and intramolecular hydrogen bonding (O-H⋯F). Compare with related structures (e.g., 3,5-Difluoro-2-hydroxybenzoic acid, CCDC ref: 189283-53-2) to assess lattice packing effects .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., catalytic efficiency), perform controlled replicates with standardized conditions (fixed Pd loading, solvent ratios) and statistical validation (t-tests, ANOVA) .

- Advanced Characterization : Use tandem MS/MS to detect degradation products (e.g., deboronated intermediates) and synchrotron XRD for high-resolution structural data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.